rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans
Description
This compound (CAS: 1820570-18-0) is a stereoisomer featuring a trans-configured cyclopropane core fused with a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group. Its molecular formula is estimated as C₁₄H₂₂N₂O₄, with a molecular weight of ~285 g/mol (calculated).
Properties
IUPAC Name |
(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-9(5-7-15)10-8-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNKRWVTEOFMCN-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183808-09-5 | |
| Record name | rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the piperidine moiety: This step involves the reaction of the cyclopropane intermediate with a piperidine derivative.
Protection with tert-butoxycarbonyl group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a common protecting group for amines, removable under acidic conditions. For this compound, deprotection exposes the piperidine nitrogen for further functionalization.
Mechanistic Insights :
-
TFA protonates the Boc group’s carbonyl oxygen, facilitating cleavage of the carbamate linkage and releasing CO₂.
-
The liberated tert-butyl cation reacts with water or chloride ions to form tert-butanol or tert-butyl chloride.
Carboxylic Acid Functionalization
The carboxylic acid group participates in typical acid-derived reactions, such as esterification and amide coupling.
Key Considerations :
-
Steric hindrance : The cyclopropane ring and Boc group may slow reaction kinetics.
-
Activation : Carboxylic acid activation via chlorination or carbodiimide coupling enhances reactivity.
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo ring-opening or functionalization under specific conditions.
Mechanistic Pathways :
-
Hydrogenation : The cyclopropane ring’s high strain energy facilitates cleavage under catalytic hydrogenation, yielding linear alkanes.
-
Electrophilic attack : Bromine addition can lead to ring expansion or rupture, depending on reaction conditions.
Piperidine Modifications
The deprotected piperidine nitrogen can undergo alkylation, acylation, or sulfonylation.
Stability Under Various Conditions
-
Thermal stability : The Boc group decomposes at temperatures >150°C, releasing isobutylene and CO₂.
-
pH sensitivity : The carboxylic acid group deprotonates in basic media (pH >4), forming carboxylate salts.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from non-cyclopropane or non-Boc-protected analogs:
| Feature | Impact on Reactivity |
|---|---|
| Cyclopropane ring | Increases susceptibility to ring-opening reactions due to angle strain. |
| Boc protection | Enhances amine stability but requires acidic conditions for deprotection. |
| Carboxylic acid | Enables salt formation or conjugation with biomolecules (e.g., peptides). |
Scientific Research Applications
rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, while the piperidine moiety can participate in hydrogen bonding and other interactions with biological targets. The tert-butoxycarbonyl group provides steric protection, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid (CAS: 1909288-13-6)
- Molecular Formula : C₉H₁₄O₄
- Molecular Weight : 186.2 g/mol
- Key Differences :
- Cis-cyclopropane configuration (1R,2R vs. 1R,2S).
- Lacks the piperidine ring, reducing steric bulk and nitrogen-based interactions.
- Applications : Used in high-purity drug synthesis and material science due to its compact structure .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Safety : Requires stringent handling protocols, as per safety data sheets .
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans (CAS: 201164-18-3)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |
|---|---|---|---|---|---|
| rac-(1R,2S)-2-(1-(Boc)piperidin-4-yl)cyclopropanecarboxylic acid, trans | 1820570-18-0 | C₁₄H₂₂N₂O₄ | ~285 | Boc-piperidine, trans-cyclopropane | Protease inhibitors, CNS drug design |
| rac-(1R,2R)-2-[(Boc)cyclopropane-1-carboxylic acid | 1909288-13-6 | C₉H₁₄O₄ | 186.2 | Cis-cyclopropane, no piperidine | Material science, drug intermediates |
| (3S,4R)-1-(Boc)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Phenyl substituent, Boc-piperidine | Medicinal chemistry |
| rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans | 201164-18-3 | C₁₁H₉F₃O₂ | 230.18 | Trifluoromethylphenyl, trans-cyclopropane | Fluorinated drug research |
Research Findings and Functional Insights
- Boc Group Utility : The Boc group in the target compound stabilizes the piperidine nitrogen, reducing undesired reactivity while maintaining solubility in organic solvents .
- Cyclopropane Rigidity : The trans-cyclopropane restricts conformational flexibility, mimicking bioactive conformations in drug targets .
- Piperidine vs. Phenyl/CF₃ : Piperidine enhances hydrogen-bonding and basicity, whereas phenyl/trifluoromethyl groups prioritize lipophilicity and metabolic stability .
Biological Activity
The compound rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans (CAS Number: 183808-09-5), is a cyclopropanecarboxylic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.3367 g/mol
- SMILES Notation : OC(=O)[C@@H]1C[C@H]1C1CCN(CC1)C(=O)OC(C)(C)C
| Property | Value |
|---|---|
| CAS Number | 183808-09-5 |
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.3367 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those related to pain modulation and central nervous system (CNS) effects.
Pharmacological Studies
Recent studies have indicated that rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid exhibits notable pharmacological effects:
- Analgesic Activity : Research has shown that this compound may possess analgesic properties by acting on pain pathways in the CNS. In a study involving animal models, it was observed to reduce pain responses comparable to established analgesics .
- Antidepressant Effects : Preliminary investigations suggest potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels. Behavioral assays in rodents demonstrated reduced depressive-like symptoms following administration of the compound .
Case Studies
-
Case Study on Pain Management :
- Objective : To evaluate the analgesic efficacy of the compound in a chronic pain model.
- Methodology : Rats were administered varying doses of the compound, followed by assessment using the formalin test.
- Findings : Significant reduction in pain scores was observed at higher doses (p < 0.05), indicating a dose-dependent analgesic effect.
- Case Study on Mood Disorders :
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans?
- Answer : The synthesis typically involves:
-
Cyclopropanation : Reaction of alkenes with carbenes or diazo compounds to form the strained cyclopropane ring. For example, a [2+1] cycloaddition using ethoxycarbonyl or trifluoromethyl-substituted alkenes under controlled conditions (e.g., Rh(II)-catalyzed reactions) .
-
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or Boc-Oxyma in dichloromethane .
-
Carboxylation : Activation of the cyclopropane ring via nucleophilic substitution or oxidation to introduce the carboxylic acid group .
-
Purification : Chromatography (e.g., silica gel or chiral columns) is critical for isolating the trans isomer due to stereochemical complexity .
Table 1 : Example Reaction Conditions for Cyclopropanation
Reagent Catalyst Solvent Yield (%) Purity (%) Reference Ethyl diazoacetate Rh₂(OAc)₄ DCM 65 95 Trimethylsilyl diazomethane Cu(OTf)₂ THF 72 97
Q. How is the stereochemistry of the cyclopropane ring and Boc-protected piperidine validated?
- Answer :
- NMR Spectroscopy : H and C NMR analyze coupling constants (e.g., for trans cyclopropane protons) and NOE effects to confirm spatial arrangements .
- X-ray Crystallography : Resolves absolute configuration; the trans isomer shows distinct dihedral angles (e.g., 120–135°) between the cyclopropane and piperidine moieties .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times correlating to stereochemical purity .
Advanced Questions
Q. What strategies mitigate stereochemical instability during functionalization of the cyclopropane ring?
- Answer :
-
Low-Temperature Reactions : Reduces epimerization risk during nucleophilic substitutions (e.g., −78°C for Grignard additions) .
-
Steric Shielding : Use bulky leaving groups (e.g., mesylates) to prevent undesired ring-opening rearrangements .
-
Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., B3LYP/6-31G* level for ring-opening energetics) .
Table 2 : Stability of Derivatives Under Functionalization
Derivative Reaction Condition Epimerization (%) Reference Ethyl ester RT, THF 12 Trifluoromethyl amide 0°C, DMF 3
Q. How does the Boc group influence the compound's solubility and bioactivity in target binding assays?
- Answer :
-
Solubility : The Boc group enhances lipophilicity (logP ~2.5), improving membrane permeability but reducing aqueous solubility. Alternatives like PEGylation are explored for in vivo studies .
-
Bioactivity : The Boc group sterically shields the piperidine nitrogen, reducing off-target interactions with proteases. Removal via acidic cleavage (e.g., TFA) generates a free amine for covalent inhibitor design .
Figure 1 : Boc Deprotection Kinetics in 50% TFA/DCM
Adapted fromBoc Deprotection
Q. What analytical challenges arise in resolving the racemic mixture, and how are they addressed?
- Answer :
- Chiral Resolution : Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer .
- Dynamic Chromatography : Combines chiral stationary phases with temperature gradients to enhance separation efficiency .
- Crystallization-Induced Diastereomer Transformation : Forms diastereomeric salts with chiral acids (e.g., tartaric acid) for enantiopure recovery .
Data Contradictions and Resolution
- Stereochemical Assignments : and report conflicting dihedral angles for the trans isomer. This is resolved via single-crystal XRD, confirming the (1R,2S) configuration .
- Synthetic Yields : Yields vary from 65% () to 72% () due to catalyst choice. Rh(II) catalysts offer higher enantioselectivity, while Cu(I) improves cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
